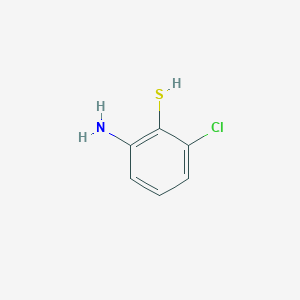

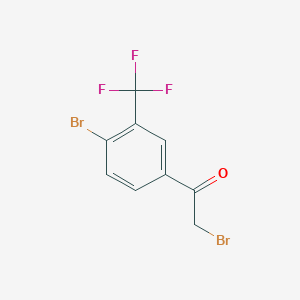

4-Bromo-3-(trifluoromethyl)phenacyl bromide

Descripción general

Descripción

4-Bromo-3-(trifluoromethyl)phenacyl bromide, also known as 4-Bromo-3-TFMPB, is a bromine-substituted phenacyl bromide used as an organic reagent in various chemical reactions. It is a versatile reagent with a wide range of applications in organic synthesis. In particular, it is used in the synthesis of heterocyclic compounds, such as pyridines, quinolines, and indoles. It can also be used in the synthesis of pharmaceuticals, agrochemicals, natural products, and other organic compounds.

Aplicaciones Científicas De Investigación

Synthesis of Heterocyclic Compounds

4-Bromo-3-(trifluoromethyl)phenacyl bromide is extensively used in synthetic organic chemistry, particularly in the synthesis of various biologically important heterocyclic compounds. These compounds, often five- and six-membered, including fused heterocyclic compounds, are synthesized efficiently from phenacyl bromide precursors through one-pot multicomponent reactions, as highlighted by Vekariya et al. (2018) in "Phenacyl bromide: A versatile organic intermediate for the synthesis of heterocyclic compounds" (Vekariya et al., 2018).

Application in Antibacterial and Antifungal Agents

Phenacyl bromide derivatives have been explored for their potential in creating antimicrobial agents. Karegoudar et al. (2008) synthesized novel thiazoles using phenacyl bromide that showed promising antimicrobial activity (Karegoudar et al., 2008). Similarly, Banothu et al. (2015) reported the synthesis of cyclopropane derivatives from phenacyl bromide, demonstrating significant antimicrobial activity (Banothu et al., 2015).

Anti-Corrosion Applications

Rehan et al. (2021) researched the anti-corrosion activity of new triazole, thiadiazole, and thiazole derivatives containing an imidazo[1,2-a]pyrimidine moiety, synthesized from phenacyl bromide. These derivatives displayed notable anti-corrosion properties (Rehan et al., 2021).

Use in Organic Synthesis Techniques

Phenacyl bromide derivatives are also crucial in developing organic synthesis techniques. For example, Andrade and Mattos (2020) described a one-pot protocol for converting styrenes into 4-aryl-2-aminothiazoles using tribromoisocyanuric acid for co-bromination and oxidation, ultimately producing phenacyl bromides (Andrade & Mattos, 2020).

Antioxidant Abilities

In the field of photochemistry, Kumar et al. (2014) explored the antioxidant abilities of phenacyl benzoates, which have commercial importance. They synthesized a series of 2-(4-bromophenyl)-2-oxoethyl benzoates from 4-bromophenacyl bromide and assessed their mild antioxidant ability (Kumar et al., 2014).

Kinetic and Mechanistic Studies

The kinetic and mechanistic aspects of reactions involving phenacyl bromide derivatives have also been a subject of study. Gohar et al. (2012) conducted kinetic studies on the reaction of substituted phenacyl bromides with sulfur nucleophiles, providing insights into the SN2 mechanism involved (Gohar et al., 2012).

Safety and Hazards

Mecanismo De Acción

Target of Action

The primary target of 4-Bromo-3-(trifluoromethyl)phenacyl bromide is the benzylic position of aromatic compounds . The benzylic position is the carbon atom next to the aromatic ring, which is susceptible to various chemical reactions due to the stabilization provided by the adjacent aromatic system .

Mode of Action

This compound interacts with its targets through a mechanism involving free radical bromination, nucleophilic substitution, and oxidation . In the case of free radical bromination, the compound can participate in a reaction where a hydrogen atom at the benzylic position is replaced by a bromine atom . This reaction is facilitated by the resonance stabilization provided by the aromatic ring .

Biochemical Pathways

The compound’s interaction with its targets can lead to changes in the structure of the aromatic compounds, affecting their biochemical pathways . The introduction of a bromine atom at the benzylic position can alter the properties of the aromatic compound, potentially affecting its reactivity and interactions with other molecules .

Pharmacokinetics

The compound’s reactivity suggests that it may be rapidly metabolized in biological systems .

Result of Action

The molecular and cellular effects of this compound’s action are largely dependent on the specific aromatic compound it interacts with . By introducing a bromine atom at the benzylic position, the compound can significantly alter the aromatic compound’s chemical behavior, potentially leading to changes in its biological activity .

Action Environment

Environmental factors can influence the action, efficacy, and stability of this compound . For instance, the presence of air and ignition sources can cause the compound to burn or explode . Therefore, it is crucial to handle and store the compound properly to ensure its stability and safety .

Propiedades

IUPAC Name |

2-bromo-1-[4-bromo-3-(trifluoromethyl)phenyl]ethanone | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H5Br2F3O/c10-4-8(15)5-1-2-7(11)6(3-5)9(12,13)14/h1-3H,4H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HTCQEBPXDKYBHT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1C(=O)CBr)C(F)(F)F)Br | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H5Br2F3O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

345.94 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1h-Pyrrolo[2,3-b]pyridine-5-carbonitrile, 1-[(4-methylphenyl)sulfonyl]-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-](/img/structure/B3034194.png)

![7,8-dimethoxy-3-methyl-5H-indeno[1,2-b]isoxazolo[4,5-e]pyridine-4-carboxylic acid](/img/structure/B3034197.png)

![(1S,2R)-7-hydroxy-1-(4-hydroxy-3-methoxyphenyl)-2-N,3-N-bis[2-(4-hydroxyphenyl)ethyl]-6-methoxy-1,2-dihydronaphthalene-2,3-dicarboxamide](/img/structure/B3034207.png)

![(E)-2-[(3S,6'R,7'S,8'As)-6'-ethyl-2-oxospiro[1H-indole-3,1'-3,5,6,7,8,8a-hexahydro-2H-indolizine]-7'-yl]-3-methoxyprop-2-enoic acid](/img/structure/B3034208.png)